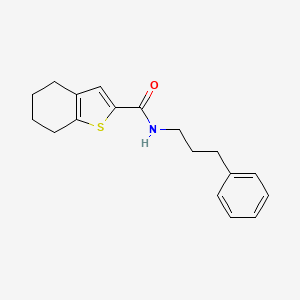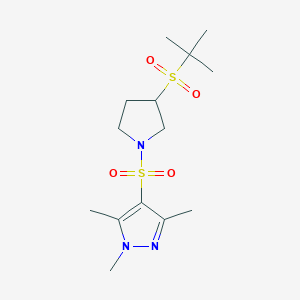
4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a tert-butylsulfonyl group and a sulfonyl group. The sulfonyl group is further connected to a 1,3,5-trimethyl-1H-pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,3,5-trimethyl-1H-pyrazole rings, as well as the sulfonyl and tert-butylsulfonyl groups . The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups and the nitrogen atoms in the pyrrolidine and pyrazole rings . These features could make the compound a participant in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups could affect its solubility, while the nitrogen atoms in the rings could influence its acidity or basicity .Scientific Research Applications
Heterocyclic Compound Synthesis
One significant application of the mentioned chemical structure involves the synthesis of heterocyclic compounds, including sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of these compounds. Their work demonstrates the utility of such reagents in synthesizing pyrazole-4-sulfonamides through a 3-step parallel medicinal chemistry (PMC) protocol, expanding the reactivity to rapidly access other heterocyclic sulfonyl fluorides like pyrimidines and pyridines, which lack suitable chemical stability in their sulfonyl chloride forms (Tucker, Chenard, & Young, 2015).
Antimicrobial Agent Synthesis
Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. They demonstrated that these new sulfone derivatives exhibited antimicrobial activities exceeding that of reference drugs, indicating the compound's potential in developing new antimicrobial agents. The study highlights the enhanced effectiveness of derivatives containing one sulfone group against various bacteria and fungi compared to those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Spin-Crossover and Crystallographic Phase Changes
The compound's derivatives have been studied for their unique properties, such as spin-crossover and crystallographic phase changes. Cook et al. (2015) investigated iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands, revealing a subtle interplay between spin-crossover and crystallographic phase changes. This research contributes to our understanding of the structural and electronic behavior of such compounds under varying conditions, offering insights into their potential applications in materials science (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Future Directions
properties
IUPAC Name |
4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S2/c1-10-13(11(2)16(6)15-10)23(20,21)17-8-7-12(9-17)22(18,19)14(3,4)5/h12H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJRZLCAQNCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

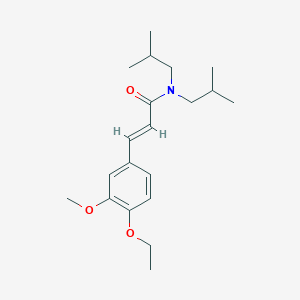
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
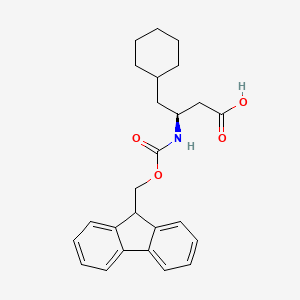
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
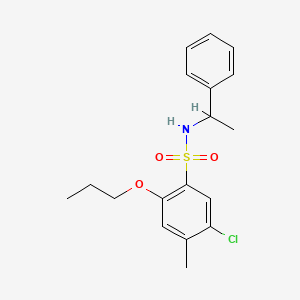
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
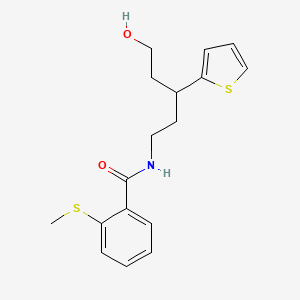
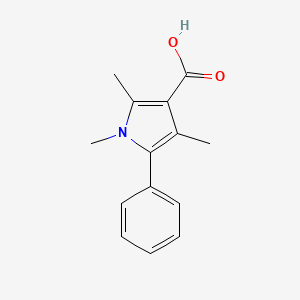
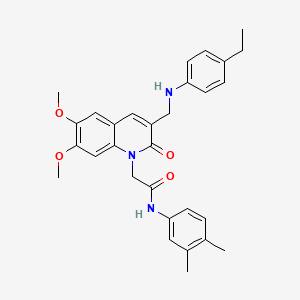

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
